molecular formula C20H30ClNO4 B5417953 ethyl 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride

ethyl 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride

Cat. No. B5417953
M. Wt: 383.9 g/mol
InChI Key: KNMAOMIMEBCKMK-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is a chemical compound with the molecular formula C20H30ClNO4 . It is a derivative of eugenol, which is the major component of clove essential oil .


Synthesis Analysis

The synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate was carried out by refluxing ethyl chloroacetate with eugenol in the presence of anhydrous K2CO3 in DMF at 80 °C for 24 hours .


Molecular Structure Analysis

The molecular structure of this compound includes an ethyl group, a piperidine ring, and a methoxyphenoxy group. The allyl group attached to the phenyl ring provides the potential for further chemical reactions .


Chemical Reactions Analysis

The compound can undergo further reactions to yield derivatives with different properties. For example, the addition of hydrazine hydrate can yield 2-(4-allyl-2-methoxyphenoxy)acetohydrazide .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, eugenol-based derivatives have been investigated for their human monoamine oxidase (MAO) inhibitory potential . These compounds could be promising candidates for therapeutics of neurological disorders .

properties

IUPAC Name

ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4.ClH/c1-4-6-16-7-8-18(19(15-16)23-3)25-14-13-21-11-9-17(10-12-21)20(22)24-5-2;/h4,7-8,15,17H,1,5-6,9-14H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMAOMIMEBCKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCOC2=C(C=C(C=C2)CC=C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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